molecular formula C15H18N2O3 B325234 N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide

N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide

Cat. No.: B325234
M. Wt: 274.31 g/mol
InChI Key: AZDRWROIXARTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide is an organic compound that features a benzamide core with a nitro group at the para position and a cyclohexenyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(cyclohex-1-enyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexenyl group may also play a role in modulating the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclohex-1-en-1-ylethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyclohexenyl ethyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-nitrobenzamide

InChI

InChI=1S/C15H18N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,16,18)

InChI Key

AZDRWROIXARTCX-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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